3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile

Description

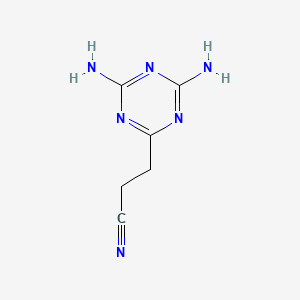

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two amino groups at the 4- and 6-positions and a propanenitrile moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, agrochemicals, or pharmaceuticals.

Properties

CAS No. |

4784-14-9 |

|---|---|

Molecular Formula |

C6H8N6 |

Molecular Weight |

164.17 g/mol |

IUPAC Name |

3-(4,6-diamino-1,3,5-triazin-2-yl)propanenitrile |

InChI |

InChI=1S/C6H8N6/c7-3-1-2-4-10-5(8)12-6(9)11-4/h1-2H2,(H4,8,9,10,11,12) |

InChI Key |

WKDLAFCZWQWJGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1=NC(=NC(=N1)N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of triazine oxides.

Reduction: Formation of triazine amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Agricultural Chemistry

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile is investigated for its potential as a herbicide or pesticide. Its structural similarity to other triazine compounds suggests it may inhibit specific biochemical pathways in plants or pests. Studies have shown that derivatives of triazines can effectively control weed populations without harming crops .

Pharmaceutical Development

The compound has garnered interest in pharmaceutical research due to its biological activity against certain pathogens. It exhibits antimicrobial properties that make it a candidate for developing new antibiotics or antifungal agents. Research indicates that modifications to the triazine structure can enhance efficacy against resistant strains of bacteria .

Biochemical Assays

In biochemical assays, this compound serves as a reagent for detecting specific enzymes or proteins. Its ability to form stable complexes with metal ions allows it to be used in colorimetric assays for quantifying enzyme activity in various biological samples .

Case Study 1: Herbicidal Activity

A study published in the Journal of Agricultural Chemistry demonstrated the effectiveness of this compound as a selective herbicide. Field trials showed a significant reduction in weed biomass while maintaining crop yield. The compound was found to inhibit photosynthesis in target weed species without affecting non-target crops .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The results indicated that it had potent activity against multi-drug-resistant strains of Staphylococcus aureus. Further modifications led to derivatives with improved solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of cells.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine derivatives are widely studied due to their versatility. Below is a systematic comparison of 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile with selected analogs, focusing on structural features, reactivity, and functional properties.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Amino vs. Alkoxy/Amine Substituents: The diamino groups in the target compound enhance nucleophilicity compared to methoxy (Compound 9) or morpholino (Compound 15, ) substituents. This may increase susceptibility to electrophilic substitution reactions .

- Nitrile Group : The propanenitrile moiety introduces electrophilic character, contrasting with the carboxylic acid (Compound 9) or urea () groups in analogs. Nitriles are typically stable under basic conditions but hydrolyze to amides or acids in acidic media .

Solubility and Intermolecular Interactions

- Hydrogen Bonding: Diamino groups facilitate extensive hydrogen bonding, akin to the urea moiety in ’s Compound 15, which may enhance crystallinity .

Biological Activity

3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on current literature.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 168.16 g/mol. Its structure features a triazine ring substituted with amino groups, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-diamino-1,3,5-triazine with appropriate nitriles under controlled conditions. The methodology may vary based on the desired yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of 4,6-diamino-1,3,5-triazines exhibit antimicrobial properties. A study investigated various analogues against a range of microorganisms:

| Compound | Microorganism | Activity (Zone of Inhibition) |

|---|---|---|

| M-I-12 | C. albicans | Moderate |

| M-I-12 | A. niger | Moderate |

| M-III-15 | M. smegmatis | Significant (0.98 at 100 µg) |

The compounds demonstrated varying degrees of activity against bacterial strains such as Mycobacterium smegmatis and fungi like Candida albicans .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Notably, certain analogues have shown potent inhibitory effects on cancer cell lines:

| Cell Line | Compound | IC50 Value (nM) |

|---|---|---|

| MDA-MB-231 | M-V-20 | 27 |

| A549 | M-V-20 | 27 |

| MCF-7 | M-V-20 | 27 |

These results indicate that the compound may inhibit cancer cell proliferation primarily through the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Neuronal Sodium Channel Blockade

In addition to antimicrobial and anticancer activities, studies have reported that some triazine derivatives exhibit significant blockade of neuronal sodium channels:

| Compound | IC50 Value (µM) |

|---|---|

| M-II-12 | 12.57 |

This blockade was found to be ten times more effective than phenytoin, a standard treatment for epilepsy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of DHFR : The compound acts as an inhibitor of DHFR, disrupting folate metabolism necessary for DNA synthesis in rapidly dividing cells.

- Interaction with Sodium Channels : The blockade of sodium channels may result in altered neuronal excitability and could be beneficial in treating neurological disorders.

- Antimicrobial Mechanisms : The specific interactions with microbial enzymes or structures remain to be fully elucidated but suggest a potential for developing new antibiotics.

Case Studies

Several case studies highlight the therapeutic potential of triazine derivatives:

- HIV Research : A series of triazine derivatives were identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating activity against both wild-type and drug-resistant strains .

- Cancer Therapeutics : Compounds derived from the triazine scaffold have shown promise in preclinical models for various cancers, including lung and breast cancer .

Q & A

Q. What are the optimal synthetic routes for 3-(4,6-Diamino-1,3,5-triazin-2-yl)propanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Solvent Selection: Ethanol or methanol is preferred due to their polarity, which stabilizes intermediates and facilitates crystallization .

- Catalysts: Piperidine (0.5–1.0 mol%) enhances reaction rates by deprotonating amino groups on the triazine ring .

- Purification: Crystallization from hot ethanol yields >85% purity. For higher purity (>98%), column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) is recommended .

Critical Parameters:

- Temperature: Maintain 60–70°C to avoid side reactions (e.g., nitrile hydrolysis).

- pH: Neutral to slightly basic (pH 7–8) prevents protonation of amino groups, ensuring reactivity .

Q. How can the molecular structure of this compound be characterized?

Methodological Answer: A multi-technique approach is essential:

Q. What are the common reactivity patterns of this compound?

Methodological Answer: The compound exhibits dual reactivity:

- Nitrile Group: Undergoes hydrolysis to carboxylic acids (H₂SO₄/H₂O, reflux) or reduction to amines (NaBH₄/Ni catalyst) .

- Triazine Ring:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer: Discrepancies often arise from assay-specific conditions. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for pH/temperature .

- Binding Studies: Surface plasmon resonance (SPR) quantifies binding constants (e.g., Kd = 2.3 µM for ATP-binding proteins) to validate target engagement .

- Meta-Analysis: Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Q. What advanced purification techniques are recommended for isolating the compound from complex mixtures?

Methodological Answer:

Q. How can the compound be functionalized for polymer chemistry applications?

Methodological Answer:

- Methacrylate Derivatives: React with methacryloyl chloride (1:1.2 molar ratio) in THF at 0°C to form 2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl methacrylate, a crosslinker for stimuli-responsive hydrogels .

- Click Chemistry: Azide-alkyne cycloaddition (CuAAC) introduces triazole linkages for conductive polymers .

Q. What methodologies quantify impurities like guanidine byproducts during synthesis?

Methodological Answer:

Q. How can electronic modulation of the triazine ring enhance biological binding affinity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.